

CAS number and IUPAC name for dimethylmalonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dimethylmalonate

Cat. No.: B8719724

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An In-depth Technical Guide to Dimethyl Malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl malonate, also known by its IUPAC name dimethyl propanedioate, is a diester derivative of malonic acid.^{[1][2]} It is a versatile and fundamental reagent in organic synthesis, primarily utilized for its active methylene group, which is readily deprotonated to form a stable enolate.^[3] This reactivity makes it a cornerstone for forming new carbon-carbon bonds and a critical building block in the synthesis of a wide range of compounds, including active pharmaceutical ingredients (APIs), fragrances, and other fine chemicals.^{[4][5][6]} This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in research and drug development.

Chemical Identity

Identifier	Value
IUPAC Name	Dimethyl propanedioate[1][7]
CAS Number	108-59-8[1][8]
Molecular Formula	C ₅ H ₈ O ₄ [1][2]
Molecular Weight	132.11 g/mol [2]
Synonyms	Malonic acid dimethyl ester, Methyl malonate[1][5]

Physicochemical Properties

Dimethyl malonate is a colorless liquid with a characteristic aromatic or fruity odor.[4][5] It is slightly soluble in water but miscible with many organic solvents like alcohol and ether.[4][5]

Tabulated Physical Data

Property	Value
Melting Point	-62 °C (-80 °F; 211 K)[1]
Boiling Point	180 to 181 °C (356 to 358 °F; 453 to 454 K)[1]
Density	1.154 - 1.156 g/mL at 25 °C[1][2]
Refractive Index (n ₂₀ /D)	1.413
Flash Point	85 °C (185 °F) - closed cup
Vapor Density	>1 (vs air)
Water Solubility	Slightly soluble[1][5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of dimethyl malonate.

Tabulated Spectroscopic Data

Technique	Key Data Points
^1H NMR	Spectra are available for dimethyl malonate, showing characteristic peaks for the methylene and methyl protons. [9] [10]
^{13}C NMR	Data is available for the characterization of the carbon skeleton. [9]
Infrared (IR)	The infrared spectra of dimethyl malonate have been studied, revealing the presence of two conformers. [11] A spectrum is available for reference. [10]
Mass Spectrometry (MS)	Mass spectra (GC-MS) are available for the compound. [10]
Raman Spectroscopy	Raman spectra have been recorded for this compound. [9] [10]

Synthesis and Manufacturing

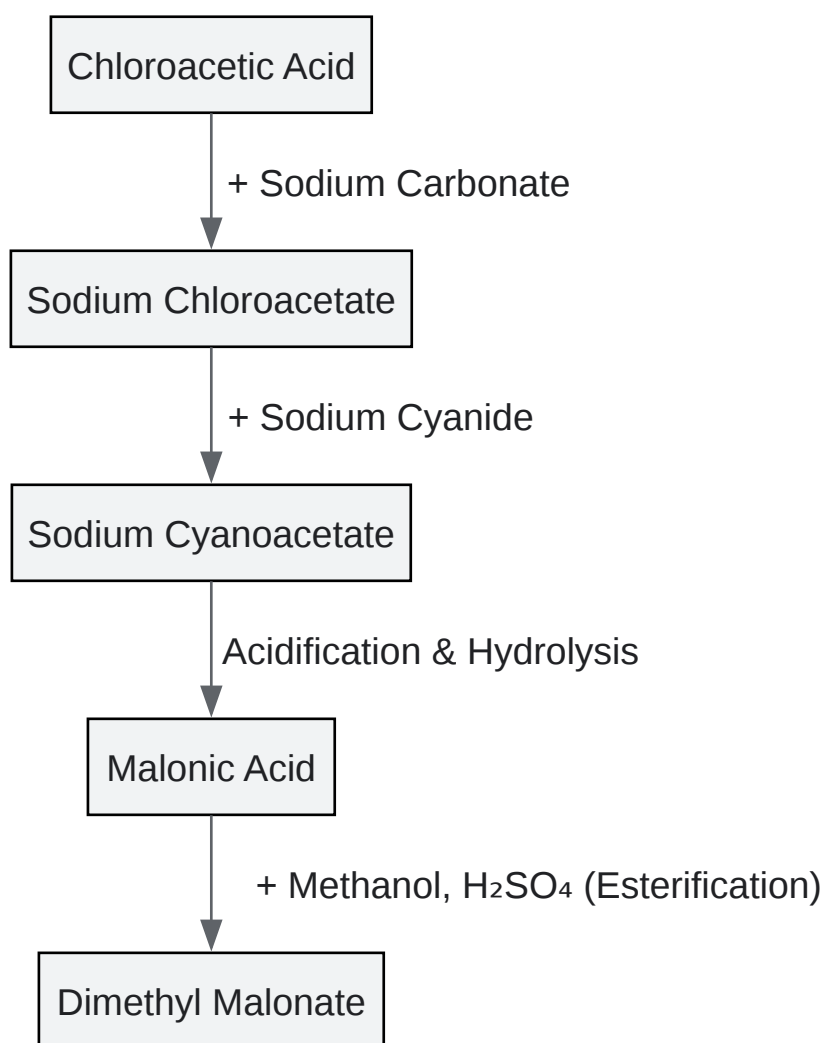
Dimethyl malonate is produced industrially through several methods. A common route involves the cyanation of sodium chloroacetate, followed by hydrolysis and subsequent esterification with methanol.[\[4\]](#)[\[12\]](#)

Experimental Protocol: Synthesis from Chloroacetic Acid

This protocol outlines a common industrial synthesis method.[\[4\]](#)[\[12\]](#)

- **Neutralization:** Chloroacetic acid is neutralized with sodium carbonate to produce sodium chloroacetate.
- **Cyanation:** The resulting sodium chloroacetate is treated with sodium cyanide. This nucleophilic substitution reaction yields sodium cyanoacetate.[\[12\]](#)
- **Acidification & Hydrolysis:** The sodium cyanoacetate solution is acidified. Under controlled conditions, this is followed by hydrolysis to form malonic acid.[\[12\]](#)

- Esterification: Malonic acid is then esterified with methanol in the presence of an acid catalyst, typically sulfuric acid, to produce dimethyl malonate.[4]
- Purification: The final product is purified by washing and distillation to achieve a purity of $\geq 98\%$.[4]



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Caption: Industrial synthesis workflow for dimethyl malonate.

Core Reactions and Applications in Drug Development

The synthetic utility of dimethyl malonate stems from the acidity of its α -protons ($pK_a \approx 13$), which allows for easy formation of a nucleophilic enolate.[3] This enolate is central to the malonic ester synthesis, a powerful method for preparing substituted carboxylic acids.[3]

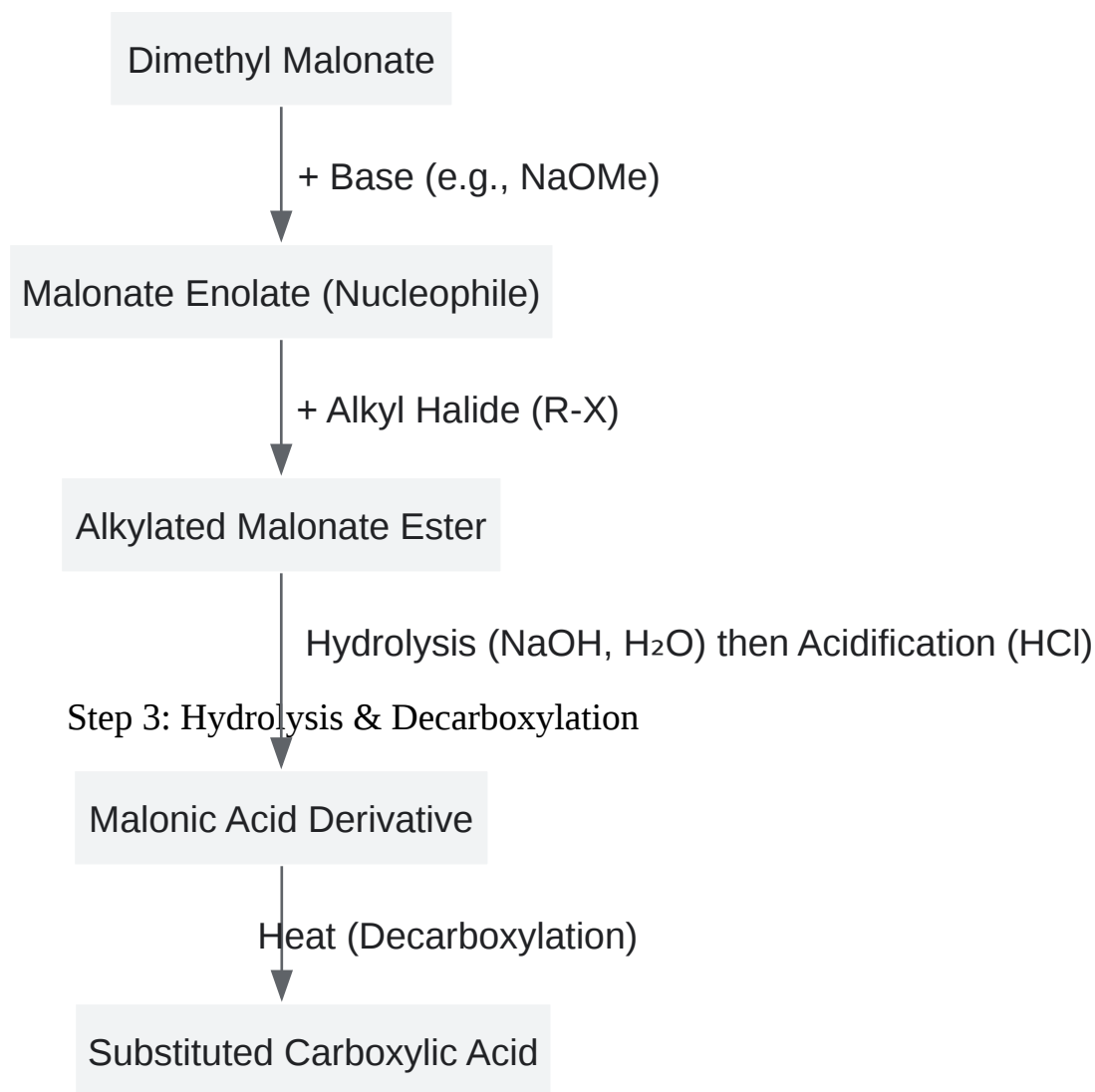
The Malonic Ester Synthesis

This classic synthesis involves three main steps: deprotonation, alkylation, and finally, hydrolysis and decarboxylation. It is a versatile method for creating α -substituted and α,α -disubstituted acetic acids.[3]

Experimental Protocol: General Malonic Ester Synthesis for a Substituted Carboxylic Acid[3]

- **Deprotonation:** Dissolve sodium metal (1.0 mol) in anhydrous methanol (250 mL) in a three-necked flask to form sodium methoxide. To this solution, add dimethyl malonate (0.5 mol) dropwise.
- **Alkylation:** Add the desired alkyl halide (e.g., 1-bromobutane, 1.0 mol) dropwise to the solution of the malonate enolate. The reaction is exothermic and should be maintained at a gentle reflux for 2-3 hours to ensure completion.
- **Work-up:** After cooling, pour the reaction mixture into water. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- **Purification (Intermediate):** Remove the solvent via rotary evaporation. The crude dialkylated or monoalkylated malonate can be purified by vacuum distillation.
- **Hydrolysis:** Reflux the purified ester with an aqueous solution of sodium hydroxide (e.g., 80 g NaOH in 400 mL water) for approximately 4 hours, until the ester layer disappears.
- **Decarboxylation:** Cool the mixture and carefully acidify with concentrated hydrochloric acid. Heat the acidified mixture to reflux, which will induce decarboxylation to yield the final carboxylic acid product.

Step 1 & 2: Enolate Formation & Alkylation



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Caption: Generalized workflow for the malonic ester synthesis.

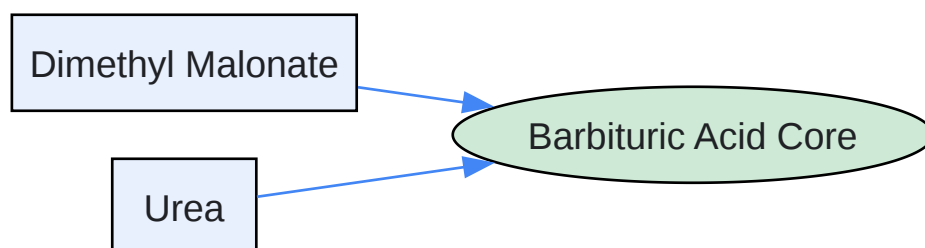
Applications in Pharmaceuticals

Dimethyl malonate is a key starting material for numerous pharmaceuticals.^{[6][13]}

- **Barbiturates:** It is a critical precursor in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants. The synthesis involves the condensation of a

substituted dimethyl malonate with urea.[5][6][13]

- Anti-inflammatory Drugs: It is used in the synthesis of some non-steroidal anti-inflammatory drugs (NSAIDs), particularly certain arylpropionic acid derivatives.[13]
- Vitamins: The compound serves as a precursor for the synthesis of Vitamin B1 and Vitamin B6.[5][6]
- Other APIs: It is also used in the production of pharmaceuticals such as chloroquine and bosentan.[2][5][14]



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Caption: Synthesis pathway from dimethyl malonate to barbiturates.

Safety and Handling

Dimethyl malonate is classified as an eye irritant.[15] It is a combustible liquid. Standard laboratory personal protective equipment, including gloves and eye protection, should be used when handling this chemical. It should be stored in a cool, well-ventilated area away from fire and heat sources.[4] Environmentally, it is readily biodegradable with low potential for bioaccumulation.[2][16]

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- To cite this document: BenchChem. [CAS number and IUPAC name for dimethylmalonate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8719724#cas-number-and-iupac-name-for-dimethylmalonate]

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